![molecular formula C22H27FN2O2 B5611350 {(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(4'-fluorobiphenyl-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5611350.png)
{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(4'-fluorobiphenyl-2-yl)carbonyl]piperidin-3-yl}methanol
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Overview
Description
Synthesis Analysis
Synthesis involves complex chemical processes, often using specific reactants to achieve the desired compound. Studies have detailed the synthesis of related compounds, highlighting the methods and conditions under which these reactions occur, thereby providing a basis for understanding the synthesis of our compound of interest. For example, related compounds have been synthesized through condensation reactions and characterized by spectroscopic techniques and X-ray crystallography, indicating a chair conformation for piperidine rings and a distorted tetrahedral geometry around certain atoms (S. Naveen et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray diffraction and spectroscopy. Such studies reveal the crystalline structure, space group, unit cell parameters, and conformational details of compounds. For instance, compounds with similar structures to our compound of interest have been found to crystallize in specific crystal systems, with detailed geometric parameters being provided, which are crucial for understanding the compound's molecular architecture (P. Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound can include substitutions, additions, or other transformations, highlighting its reactivity and interaction with other molecules. Similarly, chemical properties such as stability, reactivity, and potential for forming derivatives or complexes can be deduced from these studies. For example, research on related compounds has elucidated their synthesis through multi-step reactions, their structural confirmation via spectroscopy, and detailed conformational analyses (K. J. Kapples & R. Effland, 1993).
properties
IUPAC Name |
[(3R,5R)-3-[(dimethylamino)methyl]-5-(hydroxymethyl)piperidin-1-yl]-[2-(4-fluorophenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-24(2)12-16-11-17(15-26)14-25(13-16)22(27)21-6-4-3-5-20(21)18-7-9-19(23)10-8-18/h3-10,16-17,26H,11-15H2,1-2H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWAFWAQXAAMNP-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(CN(C1)C(=O)C2=CC=CC=C2C3=CC=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1C[C@H](CN(C1)C(=O)C2=CC=CC=C2C3=CC=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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